mechanism of action of tacrine hydrochloride hydrate in vitro
mechanism of action of tacrine hydrochloride hydrate in vitro
An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Tacrine Hydrochloride Hydrate
Executive Summary
Tacrine, historically known as the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, possesses a surprisingly complex and multifaceted mechanism of action that extends well beyond its primary therapeutic target.[1][2] This guide provides a detailed exploration of the in vitro molecular and cellular interactions of tacrine hydrochloride hydrate. While its role as a potent, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is well-established, this document synthesizes evidence for its secondary mechanisms.[3][4] These include the modulation of amyloid-β precursor protein (APP) processing, direct interactions with multiple neurotransmitter receptor systems and ion channels, and inhibition of other key enzymes like monoamine oxidase.[5][6][7] By detailing the experimental protocols used to elucidate these actions, presenting quantitative data for comparative analysis, and visualizing the underlying pathways, this guide offers researchers and drug development professionals a comprehensive framework for understanding tacrine's intricate pharmacological profile and its legacy in the design of next-generation multi-target-directed ligands for neurodegenerative diseases.
Chapter 1: Primary Mechanism of Action: Cholinesterase Inhibition
The foundational mechanism of tacrine's action is its potent inhibition of cholinesterases, the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. This action directly addresses the cholinergic deficit observed in Alzheimer's disease, which is characterized by the loss of cholinergic neurons and a subsequent decline in acetylcholine levels, leading to cognitive impairment.[4]
A Dual Inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Tacrine is a reversible inhibitor of both major forms of cholinesterase: AChE, which is primarily found at neuronal synapses, and BChE, which is more broadly distributed and also implicated in the progression of Alzheimer's pathology.[7][8][9] Kinetic studies have characterized tacrine as a mixed-type inhibitor, indicating that it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes.[6][8][10] This dual binding prevents the substrate, acetylcholine, from accessing the active site and being hydrolyzed, thereby increasing its concentration and duration of action in the synaptic cleft.[3][4]
Quantitative Analysis of Cholinesterase Inhibition
The inhibitory potency of tacrine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Tacrine demonstrates potent inhibition of both enzymes, with IC50 values often in the nanomolar range.
| Enzyme Target | Source | IC50 Value | Reference |
| Acetylcholinesterase (AChE) | Snake Venom | 31 nM | [8] |
| Acetylcholinesterase (AChE) | General | 109 nM | [11] |
| Acetylcholinesterase (AChE) | Recombinant Human (hAChE) | 1.57 µM (for a hybrid derivative) | [10] |
| Butyrylcholinesterase (BChE) | Human Serum | 25.6 nM | [8] |
| Butyrylcholinesterase (BChE) | Recombinant Human (hBuChE) | 0.43 µM (for a hybrid derivative) | [10] |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The standard procedure for measuring AChE and BChE activity and inhibition in vitro is the colorimetric assay developed by Ellman.[12][13][14] The causality behind this choice is its reliability, simplicity, and sensitivity. It relies on the hydrolysis of a synthetic substrate, acetylthiocholine (or butyrylthiocholine), by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 405-412 nm.[14][15] The rate of color formation is directly proportional to the enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 7.4).[15]
-
Prepare the DTNB solution (e.g., 15 mM stock) in the phosphate buffer.[15]
-
Prepare the substrate solution (e.g., 20 mM acetylthiocholine iodide stock) in deionized water and keep on ice.[15]
-
Prepare the enzyme solution (AChE or BChE) at a desired concentration in the buffer.
-
Prepare serial dilutions of tacrine hydrochloride hydrate in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer.
-
Add the enzyme solution to all wells except the blank.
-
Add the tacrine solution at various concentrations to the test wells. Add buffer to the control wells.
-
Add the DTNB solution to all wells.[15]
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[15]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of tacrine by determining the change in absorbance over time.
-
Calculate the percentage of inhibition for each tacrine concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the tacrine concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
-
Workflow Visualization
Caption: Workflow of the Ellman's assay for measuring cholinesterase inhibition by tacrine.
Chapter 2: Modulation of Amyloid-β Precursor Protein (APP) Processing
Beyond its cholinergic effects, in vitro studies reveal that tacrine can influence the processing of the amyloid-β precursor protein (APP), a key molecule in the amyloid cascade hypothesis of Alzheimer's disease.[17][18] This hypothesis posits that the accumulation of amyloid-β (Aβ) peptides is a central event in the disease's pathogenesis.
Tacrine's Impact on sAPP and Aβ Secretion
In vitro experiments using various cell lines, including human neuroblastoma, pheochromocytoma (PC12), and glial cells, have demonstrated that treatment with tacrine significantly inhibits the secretion of soluble APP derivatives (sAPP) into the cell culture media.[5][19] Further analysis showed that tacrine also reduces the levels of secreted Aβ peptides, specifically Aβ40 and Aβ42.[5] This effect is not due to a reduction in the overall synthesis of APP or general cellular toxicity, as confirmed by pulse-labeling experiments and lactate dehydrogenase (LDH) assays.[5][18] Importantly, the inhibitory effect of tacrine on sAPP secretion is reversible; normal secretion can be restored after the drug is washed away from the cells.[18]
Proposed Mechanism: Altered Trafficking and Proteolysis
The precise mechanism by which tacrine modulates APP processing is not fully understood but does not appear to involve direct inhibition of the primary secretase enzymes (α-, β-, and γ-secretase). Instead, the evidence suggests that tacrine may affect the intracellular trafficking of APP, potentially altering its path through different cellular compartments and thereby influencing which proteolytic pathway it undergoes.[5] Another possibility is that tacrine enhances intracellular degradation of APP, reducing the pool of the precursor protein available for processing and secretion.[5][19]
Experimental Protocol: Cell-Based Assay for APP Metabolites
To assess the effect of tacrine on APP processing, a cell-based assay using a relevant cell line that expresses and processes APP (e.g., the human neuroblastoma SH-SY5Y line) is a standard approach.[5][6] This self-validating system allows for the direct measurement of secreted APP metabolites in response to drug treatment.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate media until they reach a desired confluency (e.g., 70-80%).
-
Replace the medium with fresh, serum-free medium containing various concentrations of tacrine hydrochloride hydrate. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for APP processing and secretion of metabolites.
-
-
Sample Collection:
-
After incubation, carefully collect the conditioned media from each well.
-
Centrifuge the media to pellet any detached cells or debris and collect the supernatant.
-
Lyse the remaining cells in the plate with a suitable lysis buffer to obtain cell lysates for analyzing total APP levels.
-
-
Quantification of APP Metabolites:
-
Use a specific enzyme-linked immunosorbent assay (ELISA) kit to quantify the concentrations of sAPPα, sAPPβ, Aβ40, and Aβ42 in the collected conditioned media. ELISA is chosen for its high specificity and sensitivity.
-
Alternatively, use Western blotting to analyze the levels of sAPP in the media and full-length APP in the cell lysates. This allows for visualization of the different protein fragments.
-
-
Toxicity and Viability Control:
-
Perform a cell viability assay (e.g., MTT or LDH assay) on cells treated with the same concentrations of tacrine to ensure that the observed effects on APP processing are not a result of drug-induced cytotoxicity.[5]
-
-
Data Analysis:
-
Normalize the levels of secreted metabolites to the total protein concentration in the corresponding cell lysates.
-
Compare the levels of sAPP and Aβ in tacrine-treated cells to the vehicle-treated controls to determine the percentage of inhibition.
-
Pathway Visualization
Caption: Tacrine's proposed modulation of the amyloid precursor protein (APP) processing pathways.
Chapter 3: Multi-Target Engagement: Neurotransmitter Receptors and Ion Channels
Tacrine's pharmacological profile is not limited to the cholinergic and amyloid pathways. In vitro studies have revealed that it directly interacts with a range of other critical neuronal targets, including neurotransmitter receptors and voltage-gated ion channels.[6][7] These interactions contribute to its overall effect on neuronal signaling and excitability.
Interactions with Cholinergic and Glutamatergic Receptors
-
Muscarinic Acetylcholine Receptors (mAChRs): Tacrine acts as an antagonist at muscarinic receptors.[20] Radioligand binding assays using [3H]quinuclidinyl benzilate ([3H]QNB) showed that tacrine competes for binding to mAChRs in brain membranes with a Ki in the low micromolar range.[20] This suggests that at higher concentrations, tacrine could interfere with direct muscarinic signaling, adding a layer of complexity to its pro-cholinergic effects.
-
Nicotinic Acetylcholine Receptors (nAChRs): Single-channel kinetic analysis has shown that tacrine acts as a non-competitive antagonist and an open-channel blocker of nAChRs.[21] This means it does not compete with acetylcholine at the binding site but rather physically obstructs the ion channel pore when it is open, thereby inhibiting ion flow. This action is both concentration- and voltage-dependent.[21]
-
NMDA Receptors: Tacrine is also a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission and excitotoxicity.[6][22] It is believed to bind within the ion channel pore at or near the MK-801 binding site.[23]
Blockade of Potassium (K+) Channels
Electrophysiological studies have demonstrated that tacrine blocks certain voltage-gated potassium channels.[6][20] Specifically, it has been shown to inhibit transient A-type potassium currents, including those mediated by the Kv4.2 channel subtype.[24] By blocking these channels, which are crucial for repolarizing the neuron after an action potential, tacrine can prolong neuronal depolarization and potentially enhance neurotransmitter release.
Quantitative Data: Receptor and Channel Affinities
| Target | Assay Type | Effect | Affinity (IC50 / Ki) | Reference |
| Muscarinic Receptors | [3H]QNB Binding | Antagonist | Ki: 1.3 - 1.8 µM | [20] |
| Nicotinic Receptors | Single-channel Patch Clamp | Open-channel block | IC50: 4.6 µM (@ -70 mV) | [21] |
| Kv4.2 K+ Channels | Electrophysiology | Inhibition | IC50: 74 µM | [24] |
| NMDA Receptors | Electrophysiology | Antagonist | IC50: 4.16 - 22.07 µM (for derivatives) | [25] |
Experimental Protocols: Receptor Binding and Electrophysiology
A. Radioligand Binding Assay (for mAChRs): This protocol is chosen to directly measure the binding affinity of a compound to a specific receptor population.
-
Membrane Preparation: Homogenize brain tissue (e.g., cerebral cortex) in a buffer and centrifuge to isolate the cell membrane fraction containing the receptors.
-
Binding Reaction: Incubate the prepared membranes with a constant concentration of a specific radioligand (e.g., [3H]QNB) and varying concentrations of tacrine.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of tacrine that inhibits 50% of the specific binding of the radioligand (IC50), and then calculate the inhibition constant (Ki).
B. Whole-Cell Patch-Clamp Electrophysiology (for Ion Channels): This technique provides the highest temporal and spatial resolution for studying ion channel function and its modulation by drugs.
-
Cell Preparation: Use cultured neurons or cells heterologously expressing the ion channel of interest (e.g., Xenopus oocytes expressing Kv4.2).[24]
-
Patching: Form a high-resistance seal ("giga-seal") between a glass micropipette and the cell membrane. Then, rupture the membrane patch to gain electrical access to the entire cell (whole-cell configuration).
-
Recording: Using a patch-clamp amplifier, apply specific voltage protocols to elicit ionic currents through the channels of interest.
-
Drug Application: Perfuse the cell with a solution containing tacrine at various concentrations and record the resulting changes in the ionic currents.
-
Data Analysis: Measure the peak current amplitude before and after drug application to generate a dose-response curve and calculate the IC50 for channel block.
Visualization of Multi-Target Neuronal Interactions
Caption: A diagram illustrating the multiple molecular targets of tacrine on a neuron.
Chapter 4: Additional In Vitro Mechanisms
Further research has uncovered additional enzymatic targets for tacrine and its derivatives, highlighting its potential to interfere with other pathways relevant to neurodegeneration.
-
Monoamine Oxidase (MAO) Inhibition: Tacrine and, more notably, hybrid molecules derived from it, have been shown to inhibit both MAO-A and MAO-B.[6][26][27] These enzymes are responsible for degrading monoamine neurotransmitters (like dopamine and serotonin) and their increased activity is linked to oxidative stress in the aging brain.[26] In vitro assays for MAO inhibition typically measure the production of hydrogen peroxide or ammonia from a specific substrate.
-
Nitric Oxide Synthase (NOS) Inhibition: The dimeric tacrine derivative, bis(7)-tacrine, has been found to exert neuroprotective effects by directly inhibiting nitric oxide synthase in vitro.[28] This action can reduce excitotoxicity induced by glutamate and Aβ, as excessive nitric oxide production is a key mediator of neuronal damage.[28]
Conclusion and Future Perspectives
The in vitro mechanism of action of tacrine hydrochloride hydrate is far more intricate than that of a simple cholinesterase inhibitor. It is a quintessential "multi-target" compound, engaging with key components of the cholinergic, amyloid, glutamatergic, and monoaminergic systems, as well as influencing fundamental neuronal excitability through ion channel blockade. While its clinical use was curtailed by hepatotoxicity, the comprehensive in vitro characterization of its diverse mechanisms has provided an invaluable blueprint for modern drug discovery.[2]
The field has now moved towards designing multi-target-directed ligands (MTDLs) that aim to retain the beneficial polypharmacology of molecules like tacrine while engineering out their liabilities.[23][29] By combining the pharmacophore of tacrine with other active moieties—such as antioxidants, MAO inhibitors, or NMDA receptor modulators—researchers are creating novel hybrid molecules.[27][30] The in vitro assays and principles detailed in this guide remain the cornerstone for evaluating these next-generation compounds, ensuring a rational, mechanism-based approach to developing more effective and safer therapeutics for Alzheimer's disease and other complex neurological disorders.
References
-
Choi, S. H., Kim, Y. S., & Suh, Y. H. (1998). Amyloidogenic processing of Alzheimer's amyloid precursor protein in vitro and its modulation by metal ions and tacrine. PubMed. [Link]
-
Lannfelt, L., Basun, H., & Wahlund, L. O. (1999). The secretion of amyloid β-peptides is inhibited in the tacrine-treated human neuroblastoma cells. BioKB. [Link]
-
Lahiri, D. K., Farlow, M. R., & Nurnberger, J. I., Jr. (1994). Tacrine alters the secretion of the beta-amyloid precursor protein in cell lines. PubMed. [Link]
-
Lahiri, D. K. (1995). Reversibility of the effect of tacrine on the secretion of the beta-amyloid precursor protein in cultured cells. PubMed. [Link]
-
Dar, A. A., Anjum, S., & Tabassum, N. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. PMC. [Link]
-
Rizvi, S. A., & Biswas, D. (2006). Inhibition of two different cholinesterases by tacrine. PubMed. [Link]
-
Bio-protocol. (n.d.). Colorimetric Determination of Acetylcholinesterase Activities. Bio-protocol. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tacrine Hydrochloride? Patsnap Synapse. [Link]
-
Rout, J. R., & Chakravorty, N. (2022). Screening Techniques for Drug Discovery in Alzheimer's Disease. PMC. [Link]
-
Inxight Drugs. (n.d.). TACRINE HYDROCHLORIDE. Inxight Drugs. [Link]
-
Sacher, J. R., & Lo, D. C. (2018). Cell death assays for neurodegenerative disease drug discovery. PMC. [Link]
-
Harvey, A. L., & Rowan, E. G. (1988). Blockade of a cardiac K+ channel by tacrine: interactions with muscarinic and adenosine receptors. PubMed. [Link]
-
Scribd. (n.d.). Ellman's Assay for Cholinesterase Activity. Scribd. [Link]
-
Wang, Y., & Tai, D. (2020). Molecular Dynamics Revealing a Detour-Forward Release Mechanism of Tacrine: Implication for the Specific Binding Characteristics in Butyrylcholinesterase. Frontiers in Molecular Biosciences. [Link]
-
Taylor & Francis Online. (2017). Novel multitarget-directed tacrine derivatives as potential candidates for the treatment of Alzheimer's disease. Taylor & Francis Online. [Link]
-
Xiao, X. Q., & Li, X. G. (2006). Neuroprotection via inhibition of nitric oxide synthase by bis(7)-tacrine. PubMed. [Link]
-
Wikipedia. (n.d.). Tacrine. Wikipedia. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Exploring Novel Drug Candidates for Alzheimer's Disease Through Integrative Pathway Analysis and Validation in 3D Cellular Models. ADDF. [Link]
-
MD Biosciences. (n.d.). Cell-based Assays. MD Biosciences. [Link]
-
Håkansson, L. (1993). Mechanism of action of cholinesterase inhibitors in Alzheimer's disease. PubMed. [Link]
-
Reiner, E., & Simeon-Rudolf, V. (2000). COMPARISON OF PROTOCOLS FOR MEASURING ACTIVITIES OF HUMAN BLOOD CHOLINESTERASES BY THE ELLMAN METHOD. Arhiv za higijenu rada i toksikologiju. [Link]
-
ACS Publications. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry. [Link]
-
Wang, X. L., & Dong, X. P. (2010). Actions of bis(7)-tacrine and tacrine on transient potassium current in rat DRG neurons and potassium current mediated by K(V)4.2 expressed in Xenopus oocyte. PubMed. [Link]
-
Huang, S. T., & Luo, J. C. (2024). In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer's Disease. Dovepress. [Link]
-
Prince, R. J., & Sine, S. M. (2001). Mechanism of Tacrine Block at Adult Human Muscle Nicotinic Acetylcholine Receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Taylor & Francis Online. (2024). In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer's Disease. Taylor & Francis Online. [Link]
-
Huang, S. T., & Luo, J. C. (2024). In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer's Disease. PubMed. [Link]
-
Bolognesi, M. L., & Cavalli, A. (2010). QSAR analysis on tacrine-related acetylcholinesterase inhibitors. PMC. [Link]
-
Hrabovska, A., & Spurna, K. (2014). Optimal Detection of Cholinesterase Activity in Biological Samples: Modifications to the Standard Ellman's Assay. PubMed. [Link]
-
Drug Discovery News. (2022). Patient cells and serum create better Alzheimer's disease models. Drug Discovery News. [Link]
-
Desideri, N., & Bolasco, A. (2013). Inhibition of cholinesterase and monoamine oxidase-B activity by Tacrine-Homoisoflavonoid hybrids. PubMed. [Link]
-
Remya, C., & Dileep, K. V. (2021). Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation. PMC. [Link]
-
Remya, C., & Dileep, K. V. (2021). Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase - Design, synthesis and biological evaluation. bioRxiv. [Link]
-
Mohammadi, M. (2018). Ellman's method is still an appropriate method for measurement of cholinesterases activities. ScienceDirect. [Link]
-
Reddy, M. M., & Eeda, A. J. (2023). Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Nordberg, A., & Zhang, X. (2002). Chronic treatments with tacrine and (-)-nicotine induce different changes of nicotinic and muscarinic acetylcholine receptors in the brain of aged rat. PubMed. [Link]
-
NIH. (2020). Tacrine. LiverTox - NCBI Bookshelf. [Link]
-
bioRxiv. (2024). Pro-cognitive Effects of Dual Tacrine Derivatives Acting as Cholinesterase Inhibitors and NMDA Receptor Antagonists. bioRxiv. [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and evaluation of OA-tacrine hybrids as cholinesterase inhibitors with low neurotoxicity and hepatotoxicity against Alzheimer's disease. Taylor & Francis Online. [Link]
-
Jakubík, J., & El-Fakahany, E. E. (2010). Allosteric Modulation of Muscarinic Acetylcholine Receptors. MDPI. [Link]
-
Fadel, J., & Sarter, M. (2002). Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats. PubMed. [Link]
Sources
- 1. Tacrine - Wikipedia [en.wikipedia.org]
- 2. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 4. TACRINE HYDROCHLORIDE [drugs.ncats.io]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Dynamics Revealing a Detour-Forward Release Mechanism of Tacrine: Implication for the Specific Binding Characteristics in Butyrylcholinesterase [frontiersin.org]
- 10. In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. QSAR analysis on tacrine-related acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amyloidogenic processing of Alzheimer's amyloid precursor protein in vitro and its modulation by metal ions and tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reversibility of the effect of tacrine on the secretion of the beta-amyloid precursor protein in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tacrine alters the secretion of the beta-amyloid precursor protein in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Blockade of a cardiac K+ channel by tacrine: interactions with muscarinic and adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism of Tacrine Block at Adult Human Muscle Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Actions of bis(7)-tacrine and tacrine on transient potassium current in rat DRG neurons and potassium current mediated by K(V)4.2 expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Inhibition of cholinesterase and monoamine oxidase-B activity by Tacrine-Homoisoflavonoid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Neuroprotection via inhibition of nitric oxide synthase by bis(7)-tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. dovepress.com [dovepress.com]
